

Application Notes: ABTS Radical Scavenging Activity of Melanin and Melanoidin Compounds

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin and melanoidins are complex polymeric compounds known for their diverse biological activities, including potent antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic and preservative applications. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is a widely used method to determine the total antioxidant capacity of natural and synthetic compounds. This application note provides a detailed protocol for assessing the ABTS radical scavenging activity of melanin and melanoidin compounds and presents a summary of reported quantitative data.

Principle of the ABTS Assay

The ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. This radical cation has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging capacity.

Quantitative Data Summary



The following table summarizes the ABTS radical scavenging activity of various melanin and melanoidin compounds from different sources, as reported in the literature.

Compound/Source	Assay Conditions	Quantitative Data	Reference
Melanin from Sporisorium reilianum (L-25)	40 μL sample + 4 mL ABTS solution	Max. clearance rate: 76.13%	[1]
Melanin from bacterial strain EP83	10-20% (v/v) melanin extract in ABTS solution	$26.49 \pm 2.34\%$ to $43.88 \pm 2.92\%$ inhibition	[2]
Melanin from Auricularia heimuer (AHM)	Not specified	IC50: 83.04 μg/mL	[3]
Melanoidins from Soy Sauce	0.2–1.0 mg/mL melanoidin concentration	IC50 values varied by molecular weight fraction	[4]
Melanoidins from Fermented Willowherb Leaves	Not specified	IC50: 25.33 ± 0.52 μg/mL	[5]
Melanoidins from Instant Soluble Coffee	1 mg/mL melanoidin concentration	329 mmol Trolox/100 g	[6]
Melanoidins from Instant Soluble Barley	1 mg/mL melanoidin concentration	124 mmol Trolox/100 g	[6]

Experimental Protocols

This section provides a detailed methodology for the ABTS radical scavenging assay.

Materials and Reagents

- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
- Potassium persulfate (K₂S₂O₈)



- Phosphate buffered saline (PBS) or ethanol/methanol
- Melanin or melanoidin samples
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or other appropriate standards (e.g., Ascorbic Acid, Gallic Acid)
- Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
- 96-well microplates (for microplate reader method)

Preparation of Solutions

- ABTS Stock Solution (7 mM): Dissolve an appropriate amount of ABTS in deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve an appropriate amount of potassium persulfate in deionized water.
- ABTS+ Radical Cation Working Solution:
 - Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
 - Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
 This will generate the dark blue-green ABTS•+ radical cation.
 - On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS, pH 7.4, or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
- Sample Solutions: Prepare stock solutions of the melanin or melanoidin samples in a suitable solvent. From the stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.
- Standard Solutions: Prepare a series of dilutions of a standard antioxidant like Trolox in the same solvent as the samples.

Assay Procedure (Spectrophotometer Method)



- To 3.9 mL of the diluted ABTS+ working solution, add 0.1 mL of the sample solution (or standard/blank).
- · Mix the solution thoroughly.
- Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
- Measure the absorbance at 734 nm against a solvent blank.

Assay Procedure (96-Well Microplate Reader Method)

- Pipette 20 μL of the sample solution (or standard/blank) into the wells of a 96-well microplate.
- Add 180 μL of the diluted ABTS•+ working solution to each well.
- · Mix gently for a few seconds.
- Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
- Read the absorbance at 734 nm using the microplate reader.

Calculation of Results

The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

% Inhibition = [(A control - A sample) / A control] x 100

Where:

- A_control is the absorbance of the ABTS•+ solution without the sample.
- A sample is the absorbance of the ABTS•+ solution with the sample.

The results can also be expressed as an IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS•+ radicals. The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.



Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined from a standard curve of Trolox and expresses the antioxidant capacity of the sample in terms of Trolox equivalents.

Visualizations Experimental Workflow for ABTS Assay

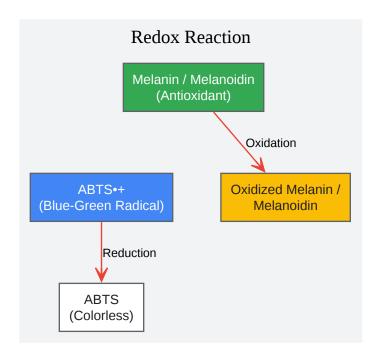


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Caption: Workflow for the ABTS radical scavenging assay.

Signaling Pathway of Antioxidant Action





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Caption: Electron transfer mechanism in the ABTS assay.

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